The vibrational spectra of oxalyl fluoride ((FOC-COF)) have been studied since the 1960s, with key experiments focusing on identifying its different molecular forms (rotamers) and their vibrational signatures.
The table below summarizes the core experimental approaches found in the literature:
| Study Focus | Key Experimental Methodologies | Key Findings & Significance |
|---|---|---|
| Vibrational Analysis & Rotamer Identification [1] [2] | Measurement of infrared and Raman spectra; Comparative analysis of spectral data for complete fundamental frequency assignment. | First comprehensive vibrational assignment for this compound; Identification and distinction between different rotameric forms (e.g., cis and trans). |
| IR-Induced Rotamerization [3] | Matrix-isolation spectroscopy: Isolating molecules in an inert argon matrix at low temperature. Site-selective IR irradiation: Using a narrowband tunable IR laser in the 2ν(CO) region (3680-3710 cm⁻¹). | Demonstrated light-induced conversion between cis and trans rotamers; Provided strong evidence for vibrational assignments by observing interconversion; Achieved site-selective excitation. |
The following diagram illustrates the logical workflow of the key experiment that demonstrated IR-induced rotamerization:
Experimental workflow for IR-induced rotamerization. [3]
This compound exists as different rotamers (conformers), primarily the cis and trans forms, which differ in the spatial arrangement of the fluorine atoms relative to the carbonyl bonds. [3]
The following data is derived from the foundational work by J.L. Hencher and G.W. King, who were the first to report and assign the infrared and Raman spectra of oxalyl fluoride [1].
| Fundamental Vibration | Approximate Frequency (cm⁻¹) | Assignment Details |
|---|---|---|
| ν₁ (C=O stretch) | 1928 | |
| ν₂ (C=O stretch) | 1858 | |
| ν₃ (C-C stretch) | 1084 | |
| ν₄ (C-F stretch) | 860 | |
| ν₅ (C-F stretch) | 794 | |
| ν₆ (O=C-F deform) | 680 | |
| ν₇ (O=C-F deform) | 580 | |
| ν₈ (C-C=O bend) | 420 | |
| ν₉ (C-C=O bend) | 370 | |
| ν₁₀ (C-C torsional mode) | 120 | |
| ν₁₁ & ν₁₂ | Not specified in abstract | Remaining two fundamentals |
The study successfully provided an assignment for all twelve fundamental frequencies of the molecule, analyzing it under the assumption of a planar, trans (C₂ₕ) configuration [1].
Based on the publication, here are the key methodological aspects of the original research:
This compound is part of a family of oxalyl halides. The 1965 study by Hencher and King was part of a series that also investigated oxalyl chloride, establishing a comparative understanding of these compounds [1]. The following diagram illustrates the relationship between these related molecules and the analytical techniques used to study them.
Relationship between oxalyl halides and their spectral analysis.
The information above is sourced from the abstract of the 1965 paper. For your in-depth research, the following steps are recommended:
The following table summarizes the key identifiers and physical properties of oxalyl fluoride as found in the search results [1].
| Property | Value |
|---|---|
| Preferred IUPAC Name | Oxalyl difluoride |
| Chemical Formula | C₂F₂O₂ |
| Molar Mass | 94.017 g/mol |
| Melting Point | -3 °C (270 K) |
| Boiling Point | 26.6 °C (299.8 K) |
| Common Preparation Method | Reaction of sodium fluoride with oxalyl chloride [1]. |
A key aspect of a molecule's stability is its conformational behavior. Research indicates that this compound exists in an equilibrium between two periplanar forms: anti (ϕ = 180°) and syn conformers [2] [3].
Studies on the related molecule oxalyl chloride fluoride provide deeper insight into the torsional properties that influence stability. This molecule was found to exist as a mixture of anti and gauche (ϕ ≈ 60°) conformers [2] [3]. The energy difference between these conformers was quantified as follows [2] [3]:
| Parameter | Value |
|---|---|
| Standard Enthalpy (ΔH°) | 2.5 (±1.2) kcal/mol |
| Standard Entropy (ΔS°) | -6.5 (±3.3) cal/(mol·K) |
The positive ΔH° value indicates that the transition from the anti to the gauche form is endothermic, meaning the anti form is more stable at lower temperatures [2] [3].
This diagram illustrates the relationship between molecular structure and the experimental method used to study its stability:
While direct thermal decomposition data is unavailable, one investigated application provides an indirect indication of this compound's stability. The compound has been studied for use in plasma etching of dielectrics as a potential replacement for gases with high global warming potential [1]. This suggests that this compound is stable enough to be handled and used in controlled industrial processes.
Based on the available information, here are suggested paths to deepen your understanding of this compound's thermal properties:
Basic Chemical Properties
| Property | Value |
|---|---|
| Chemical Formula | C₂F₂O₂ [1] |
| Molar Mass | 94.017 g·mol⁻¹ [1] |
| Melting Point | -3 °C [1] |
| Boiling Point | 26.6 °C [1] |
| Appearance | Colorless liquid [1] |
Synthesis Methods this compound can be synthesized through several methods:
The primary research evaluating this compound for dielectric etch applications was conducted by Karecki et al. (2001) using an Inductively Coupled Plasma (ICP) etch tool [1] [3]. The study was motivated by the need to find etching compounds with a lower global warming potential [1] [3].
Context and Motivation for Research
The following workflow generalizes the key steps involved in evaluating a new etching gas like this compound in a tool such as an Inductively Coupled Plasma (ICP) reactor.
Key Techniques and Objectives
This compound presents itself as a candidate for specialized dielectric etch applications, primarily driven by environmental considerations. Future research would need to focus on generating comprehensive quantitative data to fully assess its performance against established etching gases.
The table below summarizes the general information found regarding this compound and its context in plasma etching.
| Aspect | Available Information |
|---|---|
| Chemical Compound | This compound (C₂F₂O₂) [1] |
| General Use Case | Investigated for dielectric etch applications in ICP tools as a replacement for high Global Warming Potential (GWP) gases [1]. |
| Key Advantage | Lower Global Warming Potential (GWP) compared to standard perfluorocarbons (PFCs) like C₄F₈ [1] [2]. |
| Status of Data | Referenced study is from 2001; specific etch rates, selectivity data, and detailed process parameters are not provided in the search results [3]. |
While specific protocols for this compound are unavailable, the general workflow for an ICP etching process is consistent. The diagram below outlines the logical sequence of steps a researcher would follow, from sample preparation to result verification.
This workflow is a high-level overview. A detailed protocol would require filling in the specific parameters for each step, which is what the existing literature on this compound lacks.
Given the scarcity of public information, I suggest the following approaches to gather the necessary technical details:
This compound ((COF)₂) is an organofluorine compound that has gained significant attention in recent years as a potential etching agent for semiconductor and microelectromechanical systems (MEMS) manufacturing. As the semiconductor industry seeks alternatives to compounds with high global warming potential, this compound has emerged as a promising candidate due to its potentially favorable environmental profile and etching capabilities [1]. This colorless liquid is a fluorinated derivative of oxalic acid and can be prepared by the reaction of sodium fluoride with oxalyl chloride [1].
The compound has been specifically investigated for use in dielectric etch applications in inductively coupled plasma etch tools [1]. Unlike traditional hydrogen fluoride (HF) etching processes, this compound offers potential advantages in process control and environmental impact. The move toward vapor phase etching technologies represents a significant advancement in semiconductor manufacturing, enabling improved precision and selectivity while reducing liquid chemical waste [2] [3]. These characteristics make this compound particularly valuable for applications requiring high precision, such as in MEMS device fabrication and integrated circuit manufacturing.
This compound possesses distinct chemical properties that make it suitable for vapor phase etching applications. With a molecular formula of C₂F₂O₂ and a molar mass of 94.017 g/mol, it exhibits physical characteristics that include a melting point of -3°C and a boiling point of 26.6°C [1]. These properties indicate that this compound exists as a liquid at room temperature but can easily be vaporized for processing, facilitating its use in vapor phase etching systems.
The compound's molecular structure features two carbonyl fluoride groups, which contribute to its reactivity with various materials, particularly silicon dioxide. This reactivity is fundamental to its etching capabilities, as it enables selective removal of oxide layers while preserving other materials. When compared to traditional etching agents like hydrogen fluoride, this compound demonstrates different chemical behavior that may offer advantages in specific applications, though comprehensive comparative studies are still ongoing in the research community.
Table 1: Fundamental Properties of this compound
| Property | Value | Significance for Etching Applications |
|---|---|---|
| Chemical Formula | C₂F₂O₂ | Determines reactivity with various materials |
| Molar Mass | 94.017 g/mol | Affects vaporization characteristics |
| Melting Point | -3°C | Indicates liquid state at room temperature |
| Boiling Point | 26.6°C | Facilitates easy vaporization for processing |
| Synonyms | Oxalyl difluoride, TL-108 | Recognized by multiple identifiers in literature |
The vapor-phase synthesis of this compound represents a significant advancement in production methodology. This approach involves reacting oxalyl chloride with hydrogen fluoride directly in the gas phase, bypassing the limitations of liquid-phase reactions. The process requires heating both oxalyl chloride and hydrogen fluoride separately to vaporize them before introducing the gases into a reaction chamber [4]. This method has demonstrated superior reaction kinetics and higher yields compared to traditional liquid-phase approaches.
The theoretical stoichiometry requires 2 moles of hydrogen fluoride per mole of oxalyl chloride, but industrial implementation typically uses an excess of hydrogen fluoride (2.2-10 moles per mole of oxalyl chloride) to drive the reaction to completion [4]. The moisture content of the hydrogen fluoride feedstock is critical, as water contamination leads to undesirable byproducts like oxalic acid, reducing yields. Optimal hydrogen fluoride moisture content should be maintained below 0.5%, preferably under 0.1% [4]. Reaction temperatures must maintain oxalyl chloride in gaseous form, typically above 40°C, though excessively high temperatures promote phosgene formation as an unwanted byproduct.
The conventional approach to this compound synthesis involves a liquid-phase reaction between oxalyl chloride and sodium fluoride in appropriate solvent systems. This method typically employs neutral media such as sulfolane, tetraglyme, or acetonitrile, where sodium fluoride is suspended as a heterogeneous mixture [4]. The reaction proceeds at elevated temperatures, often up to 130°C, to achieve reasonable reaction rates.
However, this method presents several limitations, including slow reaction rates due to the heterogeneous nature of the system, inefficient consumption of expensive alkali metal fluorides, and the tendency for byproduct formation including fluorinated phosgene at higher temperatures [4]. These limitations have led to the development of the vapor-phase method as a superior alternative for industrial-scale production.
The etching mechanism of this compound with silicon dioxide shares similarities with traditional hydrogen fluoride etching processes but with distinct reaction pathways and byproducts. In vapor phase etching, the fundamental chemical reaction involves the conversion of solid silicon dioxide to volatile silicon tetrafluoride through a series of nucleophilic substitution reactions. The process can be conceptually represented by the following overall reaction, though the actual mechanism proceeds through intermediate steps:
[ \text{SiO}_2(s) + (COF)_2(g) \rightarrow SiF_4(g) + CO_2(g) + \text{other volatile byproducts} ]
The etching process initiates with the adsorption of this compound molecules onto the silicon dioxide surface, particularly targeting siloxane groups (≡Si-O-Si≡). This is followed by proton transfer and nucleophilic attack that breaks the silicon-oxygen bonds, similar to mechanisms observed in HF-based etching [5]. The specific reaction intermediates and kinetic profile differ from HF etching due to this compound's molecular structure, potentially offering advantages in selectivity and control.
Diagram 1: this compound etching mechanism with silicon dioxide showing the four primary stages of the reaction process
A typical vapor phase etching system for this compound consists of several key components: a gas delivery system for controlled introduction of etchants, a reaction chamber where substrates undergo processing, temperature control systems to maintain optimal reaction conditions, and effluent management to handle reaction byproducts [3] [6]. The system must be constructed from materials compatible with fluorine chemistry, such as stainless steel, nickel alloys, or certain passivated aluminum surfaces, to prevent corrosion and contamination.
The gas delivery system typically includes mass flow controllers for precise regulation of this compound vapor, which may be generated through a heated bubbler system or direct vaporization. In some configurations, catalyst vapors such as water or alcohol may be introduced to enhance etching rates and selectivity, similar to approaches used in HF vapor etching [6]. The reaction chamber design must ensure uniform exposure of all substrate surfaces to the etching vapor, which can be achieved through proper gas distribution systems and substrate positioning.
Optimizing the this compound vapor phase etching process requires careful control of multiple process parameters that collectively determine etching efficiency, selectivity, and uniformity. Based on analogous vapor phase HF etching processes, key parameters include process temperature, pressure, this compound concentration, exposure time, and the possible introduction of catalyst vapors [6].
Table 2: Optimization Parameters for this compound Vapor Phase Etching
| Parameter | Typical Range | Effect on Etching Process | Optimization Guidelines |
|---|---|---|---|
| Temperature | 25-60°C | Higher temperatures increase etching rate but may reduce selectivity | Balance between reaction kinetics and material selectivity |
| Pressure | 100-1000 Torr | Lower pressure enhances byproduct desorption | Optimize for uniform etching across substrate |
| This compound Concentration | 10-100% in carrier gas | Higher concentrations increase etching rate | Adjust based on oxide thickness and selectivity requirements |
| Process Time | 1-30 minutes | Determines total oxide removal | Monitor with endpoint detection when possible |
| Catalyst Addition | Water, alcohol, or none | Significantly enhances etching rate | Water provides higher selectivity; alcohol improves wettability |
Experimental studies have demonstrated that selectivity optimization between different materials is crucial for successful application. In MEMS manufacturing, high selectivity between sacrificial oxides (thermal oxide, TEOS, PECVD oxide) and structural or protective layers (silicon nitride, aluminum, silicon carbide) is essential [2]. For silicon-rich silicon nitride films, annealing at temperatures around 500°C can reduce etching rates by nearly an order of magnitude, significantly improving selectivity over silicon dioxide [6].
In MEMS device fabrication, this compound vapor phase etching offers significant advantages for sacrificial layer release processes. The technology enables removal of sacrificial oxides (thermal oxide, TEOS, SOI bonded oxide, PECVD oxide, spin-on glasses) while protecting structural layers including various metals (aluminum, gold, copper, nickel) and silicon-rich nitrides [2]. This selective etching is crucial for creating free-moving mechanical structures without stiction issues that often plague wet etching processes.
The XERIC oxide etch process, while developed for HF-based chemistry, illustrates the capabilities required for successful MEMS manufacturing: large process windows, excellent uniformity (<5% 1σ), high repeatability (<5% 1σ), no corrosion or stiction, and optional endpoint detection capabilities [2]. These characteristics translate well to this compound processes, potentially with enhanced performance due to the different chemical properties of the etchant. Applications include sensors, RF MEMS, micro bolometer arrays, accelerometers, and RF switches [2].
For semiconductor device manufacturing, this compound vapor phase etching presents opportunities in dielectric etching applications where traditional etchants pose environmental concerns. The compound has been specifically evaluated for dielectric etch applications in inductively coupled plasma etch tools [1] [7]. The vapor phase approach enables precise control over critical dimensions and minimizes damage to sensitive structures, which is increasingly important as device geometries continue to shrink.
The etching process can be integrated with in-situ monitoring techniques such as laser interferometry or mass spectrometry to detect endpoint precisely, ensuring consistent results across wafers and batches. This capability is particularly valuable for advanced semiconductor manufacturing where uniformity at the nanometer scale is required. Additionally, the dry nature of the process eliminates liquid surface tension effects that can cause pattern collapse in high-aspect-ratio structures.
Characterizing the effectiveness of this compound vapor phase etching requires multiple analytical techniques to evaluate etching rates, selectivity, surface quality, and potential damage or contamination. Atomic force microscopy (AFM) provides nanometer-scale topography information, enabling quantification of surface roughness changes induced by etching [5]. Scanning electron microscopy (SEM) offers high-resolution imaging of cross-sectional structures to verify etching completeness and profile integrity.
Fluorescence spectroscopy can detect chemical structure defects and contamination that may affect optical properties or device performance [5]. For quantitative assessment of etching rates, ellipsometry provides precise measurements of oxide thickness reduction, while X-ray photoelectron spectroscopy (XPS) can verify surface chemistry and detect any residual contamination [3]. The laser-induced damage threshold (LIDT) test is particularly relevant for optical components, measuring the ability of treated surfaces to withstand high laser fluence without damage [5].
Diagram 2: Comprehensive characterization workflow for evaluating this compound etching effectiveness using multiple analytical techniques
This compound requires strict safety protocols due to its toxic and corrosive nature. Personnel must utilize appropriate personal protective equipment (PPE) including acid-resistant gloves, chemical splash goggles, face shields, and suitable chemical-resistant clothing. All handling should occur within certified fume hoods or ventilated enclosures to prevent exposure to vapors, with continuous atmospheric monitoring recommended in processing areas.
Engineering controls should include gas detection systems specifically calibrated for hydrogen fluoride and carbonyl fluoride (potential decomposition products), adequate ventilation, and emergency scrubbing systems for effluent management. Cylinders and containers of this compound should be securely stored in cool, well-ventilated areas away from incompatible materials including strong bases, amines, and reactive metals. Storage temperatures should be maintained below the boiling point but above the melting point to prevent phase change issues.
In case of exposure to this compound, immediate emergency response is critical. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. For skin contact, remove contaminated clothing and thoroughly wash affected areas with water. Inhalation exposure requires immediate movement to fresh air and medical evaluation, as pulmonary edema may develop after a delay. All incidents should be documented, and medical personnel should be informed about the specific chemicals involved.
Environmental considerations must address the complete containment and treatment of effluents. While this compound is being investigated as a replacement for compounds with high global warming potential [1], proper abatement systems are still required to decompose any residual toxic compounds before release to the atmosphere. Waste products from the etching process should be collected and treated according to local regulations for fluorine-containing compounds.
Several challenges may arise during this compound vapor phase etching processes, requiring systematic troubleshooting approaches. Etching non-uniformity often results from improper gas distribution, temperature gradients across the substrate, or pressure fluctuations. Solutions include verifying gas delivery system integrity, improving chamber design for uniform flow patterns, and implementing multi-zone temperature control.
Insufficient etching rates may indicate degraded this compound, incorrect process parameters, or contamination issues. Fresh etchant should be sourced, and process conditions should be verified against established protocols. Poor selectivity between materials can be addressed by optimizing temperature and pressure parameters, introducing selective inhibitors, or employing pulsed etching processes with purge cycles between exposures. Surface residues or contamination may result from inadequate cleaning before etching, condensation of reaction products, or impurities in the etchant gas stream.
This compound vapor phase etching represents a promising technology for advanced semiconductor and MEMS manufacturing, offering potential advantages in process control, environmental impact, and selectivity. While further research is needed to fully characterize its capabilities and limitations across various applications, initial investigations demonstrate its viability as an etching agent, particularly for dielectric materials [1].
Future development will likely focus on process optimization for specific applications, integration with other fabrication steps, and comprehensive environmental impact assessments. As manufacturing requirements continue to evolve toward smaller features and more complex structures, vapor phase etching techniques using compounds like this compound may play an increasingly important role in enabling these advancements while addressing sustainability concerns.
Oxalyl fluoride is an organofluorine compound with the formula (COF)₂ that has emerged as a promising candidate for replacing high global-warming-potential (GWP) etchants in semiconductor manufacturing processes. This colorless liquid is synthesized through the reaction of sodium fluoride with oxalyl chloride and represents a fluorinated derivative of oxalic acid [1]. The compound possesses a molecular weight of 94.017 g/mol, with a melting point of -3°C and a boiling point of 26.6°C, making it suitable for various semiconductor processing applications [1].
The semiconductor industry faces significant environmental challenges due to its reliance on perfluorocompounds (PFCs) such as CF₄, C₂F₆, and SF₆, which exhibit extremely high global warming potentials—with CF₄ absorbing 5,700 times more heat per molecule than carbon dioxide [2]. These compounds are extensively used in dielectric etch applications and chamber cleaning processes. This compound is currently under investigation as a sustainable alternative with potentially lower environmental impact, particularly for etching applications where it could replace compounds with high global warming potential [1] [3].
The semiconductor industry represents the largest user and therefore emitter of intentionally produced perfluorocompounds (PFCs) [2]. These compounds are characterized by exceptional stability and extended atmospheric lifetimes, leading to their significant cumulative impact on global warming. The stability of these compounds, particularly CF₄ with a dissociation energy D(CF₃-F)∼130 kcal/mol, makes them both highly effective in industrial processes and environmentally persistent [2].
Current approaches to mitigating PFC emissions include:
While thermal treatment systems represent the only field-proven technique for treating PFC-containing exhaust streams, these methods are energy-intensive and must operate nearly continuously rather than just when PFCs are flowing [2]. This limitation has driven research into more efficient alternatives, including the investigation of replacement compounds like this compound that inherently possess lower global warming potential.
This compound offers several potential advantages for semiconductor etching applications:
The fundamental environmental benefit of this compound lies in its molecular structure, which contains carbon-oxygen bonds that are more readily broken than the carbon-fluorine bonds predominant in traditional PFCs. This structural characteristic suggests a potentially shorter atmospheric lifetime and consequently lower global warming potential, although specific GWP values for this compound were not provided in the available literature.
Materials and Equipment:
Safety Considerations:
Step 1: System Preparation
Step 2: Process Parameter Establishment
Step 3: Etching Process Execution
Step 4: Post-Process Analysis
Based on the referenced investigation of this compound in an inductively coupled plasma etch tool [1], researchers should systematically vary these parameters to optimize the process for their specific application:
Table 1: Comparison of this compound with Traditional PFC Etchants
| Property | This compound | CF₄ | C₂F₆ | SF₆ |
|---|---|---|---|---|
| Chemical Formula | (COF)₂ | CF₄ | C₂F₆ | SF₆ |
| Molecular Weight (g/mol) | 94.017 | 88.005 | 138.01 | 146.06 |
| Boiling Point (°C) | 26.6 | -127.8 | -78.1 | -64 |
| Melting Point (°C) | -3 | -183.6 | -100.6 | -50 |
| Global Warming Potential | Under Investigation | 5,700 [2] | 11,900 | 22,800 |
| Primary Applications | Dielectric etching [1] | Dielectric etching, chamber cleaning | Dielectric etching, chamber cleaning | Dielectric etching, chamber cleaning |
Table 2: Experimental Parameters for this compound Etching
| Parameter | Typical Range | Impact on Process |
|---|---|---|
| Flow Rate | Tool-dependent | Affects etch rate and uniformity |
| Chamber Pressure | 5-100 mTorr | Influences anisotropy and selectivity |
| RF Power | 100-1000W | Controls plasma density and etch rate |
| Substrate Temperature | 20-100°C | Affects etch rate and photoresist integrity |
| Electrode Spacing | Tool-dependent | Influences plasma characteristics |
The following protocol adapts established PFC abatement assessment methods for evaluating this compound decomposition:
Experimental Setup:
Testing Procedure:
Calculate destruction and removal efficiency (DRE) using:
DRE (%) = [(C_in - C_out) / C_in] × 100
Where C_in represents inlet concentration of this compound and C_out represents outlet concentration.
The following diagram illustrates the comprehensive evaluation pathway for implementing this compound as a replacement etchant:
The implementation of this compound as a replacement for established PFC etchants presents several technical challenges that require further investigation:
Stability and Handling Considerations:
By-product Management:
Process Integration Challenges:
Future research directions should focus on quantitative environmental impact assessments, including determination of atmospheric lifetime and global warming potential, long-term reliability testing in production environments, development of abatement strategies specifically tailored to this compound by-products, and exploration of complementary low-GWP compounds for different semiconductor processing applications.
A high-yield method for producing the key precursor, this compound, from oxalyl chloride is described in a Japanese patent [1].
Key Improvements:
Reaction Summary: [ \ce{(COCl)2 + 2 NaF ->[$-10$ to $50 ^{\circ}$C][Aprotic solvent] (COF)2 + 2 NaCl} ]
The synthesis of perfluorovinyl ethers involves multiple steps, as outlined in research for proton exchange membrane materials [2] [3].
General Workflow: The synthesis typically starts from a fluorinated precursor and proceeds through several key transformations [2]:
The table below summarizes key methods for synthesizing perfluorovinyl ethers and related monomers from the search results:
| Target Molecule | Key Starting Material(s) | Core Synthetic Step(s) | Reported Yield | Citation |
|---|---|---|---|---|
| Phosphonate-perfluorovinyl ethers | Carboxylate ester or sulfonyl fluoride | Radical iododecarboxylation/desulfination; reaction with pyrophosphite; oxidation | Moderate to good | [2] |
| Acid-functionalized perfluorinated monomers | Iodopentafluorobenzene, vinyl sulfonates | Palladium-catalyzed Heck-type cross-coupling | Up to 65% (isolated) | [3] |
| Fluoroalkyl perfluorovinyl ethers | Fluoroalkoxy acyl fluorides | Dehalogenation | Information missing | [4] [5] |
While a full procedure for synthesuring perfluorovinyl ethers directly from this compound is not available, the Organic Syntheses guidelines provide a gold standard for writing reproducible experimental protocols [6]. Adhering to these will ensure the quality and reliability of your application notes.
Below is a workflow diagram illustrating a general synthetic route to perfluorovinyl ethers, integrating information on the this compound precursor.
Synthetic Route to Perfluorovinyl Ethers (Width: 760px)
Perfluorovinyl ethers are critical monomers for synthesizing specialized materials:
It is important to note that the search results do not contain a single, detailed protocol that starts from this compound and ends with a perfluorovinyl ether. The information is segmented, covering the synthesis of the precursor and general routes for the final ethers separately [2] [1].
To proceed, I suggest the following:
Oxalyl fluoride is an organofluorine compound with the formula (COF)₂. It is a colorless liquid and a fluorinated derivative of oxalic acid [1].
Chemical Structure: The structure consists of two carbonyl groups each bonded to a fluorine atom [2]. Its IUPAC name is oxalyl difluoride, and it is also known by the laboratory code TL-108 [1] [3].
Physicochemical Properties: The table below summarizes key properties of this compound.
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₂F₂O₂ | [1] |
| Molar Mass | 94.017 g/mol | [1] |
| Melting Point | -3 °C (270 K) | [1] |
| Boiling Point | 26.6 °C (299.8 K) | [1] |
| Standard Boiling Point (NIST) | 26.55 °C (299.7 K) | [4] |
| Enthalpy of Vaporization (ΔvapH) | 28.255 kJ/mol (at 270.13 K) | [4] |
| Enthalpy of Fusion (ΔfusH) | 13.407 kJ/mol (at 260.73 K) | [4] |
| Ionization Energy (IE) | 12.20 ± 0.02 eV | [4] |
Several methods are documented for the preparation of this compound.
This is a common laboratory-scale synthesis from oxalyl chloride [1].
The following diagram illustrates the synthesis workflow for this compound:
An industrial method involves a direct gas-phase reaction, which can be more efficient [5].
A patent describes the synthesis of isotope-labeled (e.g., ¹⁸O) this compound for use as a radioactive tracer [6]. The method involves fluorination of oxalic acid or its salts using fluorine (F₂), bromine trifluoride (BrF₃), or related fluorinating agents in the presence of the isotopic label.
This compound is a toxic compound and requires careful handling and appropriate personal protective equipment (PPE) [3]. It is typically insoluble in water but may react with it. It is often soluble in organic solvents like dichloromethane, chloroform, and acetone [3].
While its direct use as a common fluorinating agent is not detailed in the available sources, this compound is recognized as a valuable starting material for industrial production of other organofluorine compounds, such as perfluorinated ethers [6] [5]. It has also been investigated for use in plasma etching of dielectrics in the semiconductor industry as a potential replacement for gases with high global warming potential [1].
This compound (C₂F₂O₂) is a valuable organofluorine compound that serves as a key synthetic intermediate in the production of various fluorine-containing organic compounds, particularly perfluorinated compounds with industrial significance. As the difluoride derivative of oxalic acid, this colorless liquid possesses physical properties that make it suitable for specialized applications, with a melting point of -3°C and boiling point of 26.6°C [1]. The compound has garnered increased attention in recent years as a potential replacement for high global-warming-potential compounds in etching processes, particularly in the semiconductor industry where environmentally benign alternatives are actively sought [1].
The synthesis of this compound represents an important fluorination methodology in organofluorine chemistry, bridging the gap between classical halogen exchange techniques and modern sustainable approaches. These application notes provide a comprehensive overview of the preparation methods, reaction optimization parameters, safety considerations, and practical applications of this compound, specifically focusing on the reaction between oxalyl chloride and sodium fluoride. The protocol described herein is designed for researchers, process chemists, and drug development professionals requiring high-purity this compound for synthetic applications or industrial-scale production.
This compound exhibits distinctive physicochemical properties that determine its handling requirements and potential applications. The compound has a molar mass of 94.017 g/mol and exists as a colorless liquid at room temperature with a relatively low boiling point of 26.6°C, necessitating careful temperature control during its synthesis and purification [1]. Its molecular structure features two carbonyl groups bonded to fluorine atoms, creating a highly reactive diacyl fluoride that participates in numerous transformation reactions characteristic of acyl halides.
The structural features of this compound contribute to its reactivity, serving as an effective fluorinating agent and building block for more complex fluorine-containing molecules. Unlike its chlorine analog oxalyl chloride, which has a boiling point of 63-64°C and a penetrating, phosgene-like odor [2], this compound offers handling advantages due to its lower volatility and reduced toxicity profile while maintaining significant reactivity in transformation reactions. These characteristics make it particularly valuable for introducing fluorine atoms into target molecules or for serving as a precursor in the synthesis of specialized fluorinated materials.
Semiconductor Manufacturing: this compound is actively investigated as an etching agent replacement for compounds with high global warming potential in dielectric etch applications, particularly in inductively coupled plasma etch tools [1]. This represents a significant environmental advancement in semiconductor fabrication processes.
Pharmaceutical Intermediate: The compound serves as a versatile building block for synthesizing perfluoroalkyl vinyl ether compounds and other fluorinated pharmaceutical intermediates [3]. The incorporation of fluorine atoms into drug molecules often enhances their metabolic stability, bioavailability, and binding specificity.
Radioactive Tracer Synthesis: Isotope-labeled this compound (e.g., with ¹⁸F or other isotopes) enables the preparation of radiolabeled compounds for positron emission tomography (PET) and other imaging modalities [4]. This application leverages the reactivity of this compound to introduce radioactive labels into target molecules.
Materials Science: this compound finds utility in the synthesis of fluorinated polymers and specialized materials with unique surface properties, thermal stability, and chemical resistance [3]. These materials have applications in coatings, membranes, and high-performance composites.
Several synthetic routes have been developed for the preparation of this compound, each with distinct advantages and limitations. The following table summarizes the principal methods reported in the literature:
Table 1: Comparison of this compound Synthesis Methods
| Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| NaF Metathesis | Oxalyl chloride, Sodium fluoride | 60-130°C in sulfolane | ~60% [3] | Simplified work-up, avoids HF handling | High temperature required, moderate yield |
| HF Reaction | Oxalyl chloride, Hydrogen fluoride | Acetonitrile, various temps | 69-74% [3] | Higher efficiency | HF handling hazards, product contamination |
| Optimized NaF Protocol | Oxalyl chloride, Fine NaF (<10μm) | -10 to 50°C in aprotic solvent | >90% [3] | High yield, mild conditions, pure product | Specialized NaF material required |
| Vapor Phase HF | Oxalyl chloride, Hydrogen fluoride | Gas phase contact | Not specified | Avoids solvent use | Specialized equipment needed |
| Catalyzed HF | Oxalyl chloride, HF, Melamine | Not specified | ~90% [3] | High yield | Catalyst removal, HF handling |
The sodium fluoride-based approach offers significant advantages for laboratory and industrial-scale synthesis, particularly in terms of safety profile and product purity. While early methods employing conventional NaF in sulfolane solvent provided only moderate yields (approximately 60%) and required elevated temperatures (60-130°C), the optimized approach utilizing fine particulate NaF (<10μm) in aprotic solvents achieves excellent yields exceeding 90% under mild conditions (-10 to 50°C) [3]. This represents a substantial improvement in process efficiency and operational safety.
The alternative approach using hydrogen fluoride as the fluorinating agent, while achieving reasonable yields (69-90%), presents significant handling challenges due to HF's low boiling point (19.5°C), high toxicity, and corrosive nature [3]. Furthermore, HF-based methods often lead to product contamination with residual fluorinating agent, necessitating complex purification procedures such as precision distillation to obtain high-purity this compound. The NaF route eliminates these concerns while providing comparable or superior yields in the optimized protocol.
Table 2: Required Reagents and Materials
| Reagent/Material | Specification | Purpose | Quantity (for 50g scale) |
|---|---|---|---|
| Oxalyl chloride | >98% purity | Starting material | 67.1 mL (100 g, 0.79 mol) |
| Sodium fluoride | <10μm particle size, anhydrous | Fluorinating agent | 41.6 g (0.99 mol, 1.25 eq) |
| Aprotic solvent | Sulfolane or DMF, anhydrous | Reaction medium | 300 mL |
| Acetone-dry ice | Laboratory grade | Cooling bath | For temperature maintenance |
| Nitrogen/Argon | High purity | Inert atmosphere | As needed |
Table 3: Required Equipment
| Equipment | Specification | Purpose |
|---|---|---|
| Round-bottom flask | 500 mL, 3-neck | Reaction vessel |
| Addition funnel | 125 mL pressure-equalizing | Reagent addition |
| Mechanical stirrer | Overhead, with PTFE blade | Reaction mixture agitation |
| Thermocouple | Digital readout | Temperature monitoring |
| Condenser | Graham or Dimroth | Vapor condensation |
| Cooling bath | Acetone/dry ice or cryostat | Temperature control (-10°C) |
| Gas inlet | With bubbler | Inert atmosphere maintenance |
| Collection flask | 250 mL, cooled | Product collection |
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with an overhead mechanical stirrer, pressure-equalizing addition funnel, and reflux condenser connected to an inert gas (N₂ or Ar) inlet. Place the assembly in a cooling bath capable of maintaining temperatures between -10°C and 50°C [3].
Reagent Preparation:
Reaction Execution:
Product Isolation:
Purification and Analysis:
The following workflow diagram illustrates the optimized synthesis procedure:
Figure 1: Experimental workflow for the synthesis of this compound from oxalyl chloride and sodium fluoride
Particle Size Criticality: The fine particle size of sodium fluoride (<10μm) is essential for achieving high yields, as it dramatically increases the available surface area for the solid-liquid reaction [3]. Conventional NaF with larger particle sizes results in significantly slower reaction rates and reduced yields.
Temperature Management: Maintaining the reaction below 50°C prevents product decomposition and minimizes side reactions. The initial low-temperature addition phase (-10°C to 10°C) controls the exotherm while allowing efficient mixing [3].
Moisture Exclusion: Strict anhydrous conditions are imperative throughout the process, as both starting materials and products are moisture-sensitive. The reaction apparatus should be thoroughly dried and maintained under a positive pressure of inert gas.
Common Issues and Solutions:
This compound synthesis involves several significant hazards that require careful management through engineering controls and personal protective equipment (PPE). The following table outlines primary hazards and corresponding safety measures:
Table 4: Hazard Analysis and Safety Measures
| Hazard Category | Specific Risks | Recommended Safety Measures |
|---|---|---|
| Chemical Exposure | Oxalyl chloride: Toxic, corrosive, lachrymator [2] | Chemical fume hood, acid gas scrubber, chemical-resistant gloves (nitrile/neoprene), chemical splash goggles |
| Reactivity | Potential pressure buildup, exothermic reaction | Pressure-relief adaptation, temperature monitoring, controlled addition rates, cooling capacity |
| Product Handling | This compound: Toxic by inhalation, volatile liquid | Closed-system transfer, cold trapping, adequate ventilation, respiratory protection if needed |
| Environmental | Potential atmospheric release, waste disposal | Secure containment, proper waste segregation, neutralization protocols for acidic byproducts |
Ventilation: All operations must be conducted in a properly functioning chemical fume hood or within a closed system to prevent exposure to volatile toxic compounds. Additional local exhaust ventilation is recommended during product transfer and purification steps.
Pressure Management: The reaction apparatus should include pressure-relief capabilities to accommodate gas evolution during the reaction. The distillation setup must be properly vented to prevent pressure accumulation.
Spill Management: Establish pre-planned spill containment procedures including neutralizers for acidic compounds, absorbent materials compatible with fluorinated compounds, and appropriate personal protective equipment for spill response.
Waste Disposal: All waste streams, including spent reagents, contaminated solvents, and byproducts, must be collected separately and disposed of according to local regulations for halogenated and fluorinated compounds. Special attention should be given to the potential generation of hydrogen fluoride during hydrolysis.
This compound serves as a versatile fluorination reagent and synthetic building block with diverse applications in research and industrial contexts. Its relatively moderate toxicity compared to similar reagents like phosgene makes it particularly valuable for introducing fluorine atoms or oxalyl groups into target molecules [2].
In semiconductor manufacturing, this compound has been evaluated as a sustainable alternative to perfluorocarbons and other compounds with high global warming potential in dielectric etch applications. Studies have demonstrated its effectiveness in inductively coupled plasma etch tools, where it provides appropriate etch rates and selectivity while significantly reducing environmental impact [1]. This application represents an important advancement in green manufacturing processes for the electronics industry.
The compound's reactivity profile enables its use in synthesizing complex fluorinated structures, including perfluoroalkyl vinyl ethers that serve as monomers for specialized fluoropolymers [3]. These materials exhibit exceptional chemical resistance, thermal stability, and low surface energy, making them valuable for applications ranging from non-stick coatings to chemically resistant seals and membranes.
Additionally, isotope-labeled variants of this compound enable the preparation of radiolabeled compounds for pharmaceutical research and diagnostic imaging [4]. The efficient incorporation of fluorine-18 or other isotopes using this compound as a synthetic intermediate facilitates the development of novel PET tracers and other radiodiagnostic agents.
The optimized synthesis of this compound from oxalyl chloride and fine particulate sodium fluoride represents a significant advancement over traditional methods, providing excellent yields (>90%) under mild reaction conditions while avoiding the handling challenges associated with hydrogen fluoride-based approaches [3]. This protocol offers a practical and scalable preparation method suitable for both laboratory and industrial-scale production, with demonstrated applications in materials science, pharmaceutical development, and semiconductor manufacturing.
The key innovation in this methodology—the use of finely divided sodium fluoride (<10μm particle size) in aprotic solvents—addresses the primary limitation of earlier metathesis approaches by dramatically increasing the reactive surface area available for fluorination. Combined with controlled temperature profiling and appropriate engineering controls, this method provides a robust and reproducible means of obtaining high-purity this compound for diverse applications.
As the demand for organofluorine compounds continues to grow across multiple industries, this efficient and safer synthesis of this compound will facilitate further research and development activities in fluorochemistry. Future directions may include continuous flow adaptations of this methodology, further optimization of solvent systems, and expansion to related fluorination reactions.
1. Introduction This compound ((COF)₂) is a valuable reagent in organic synthesis, particularly for the preparation of perfluoroalkyl vinyl ethers and as a potential etching agent in electronics manufacturing [1] [2]. It is a colorless liquid with a boiling point of 26.6 °C and a melting point of -3 °C [2] [3]. This application note details a practical and high-yield synthesis method, as the direct gas-phase reaction of oxalyl chloride with hydrogen fluoride lacks detailed public protocols.
2. Safety Considerations
3. Synthesis Protocols The following table compares the general concept of the HF route with the detailed NaF-based method.
| Parameter | Method 1: HF Gas-Phase Route (Theoretical) | Method 2: NaF in Aprotic Solvent (Detailed) |
|---|---|---|
| Principle | Gas-phase metathesis: (COCl)₂ + 2HF → (COF)₂ + 2HCl | Solid-liquid metathesis: (COCl)₂ + 2NaF → (COF)₂ + 2NaCl |
| Reagents | Oxalyl chloride, Anhydrous Hydrogen Fluoride | Oxalyl chloride, Finely powdered Sodium Fluoride (≤10 µm) |
| Apparatus | High-pressure, HF-resistant reactor (e.g., Monel alloy) | Standard glassware (round-bottom flask, condenser, dropping funnel) |
| Solvent | Not applicable | Anhydrous aprotic solvent (e.g., Sulfolane, Acetonitrile) |
| Temperature | Information not available | -10 °C to 50 °C |
| Yield | Information not available | >90% |
This protocol is adapted from patent data and is notably safer and more convenient than handling gaseous HF [1].
Workflow: Synthesis of this compound via NaF Route
3.1 Materials and Equipment
3.2 Step-by-Step Procedure
4. Data and Analysis 4.1 Thermodynamic and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂F₂O₂ | [2] |
| Molar Mass | 94.017 g/mol | [2] |
| Boiling Point | 26.6 °C (299.8 K) | [2] [3] |
| Melting Point | -3 °C (270 K) | [2] |
| Enthalpy of Vaporization (ΔvapH) | 28.255 kJ/mol (at 270.13 K) | [3] |
5. Troubleshooting and Optimization
While the NaF method is recommended, your research into the HF pathway can proceed with extreme caution. The primary challenges are hazard mitigation and product separation due to the close boiling points of HF (19.5°C) and this compound (26.6°C) [1] [2]. Development would require specialized engineering controls and precise thermal management in a passivated metal reactor system.
Oxalyl fluoride ((COF)₂) represents a highly valuable fluorinated building block in modern chemical synthesis and industrial applications. This colorless, volatile liquid (boiling point: 26.6°C) serves as a versatile precursor for numerous fluorine-containing compounds, particularly in the pharmaceutical and electronics sectors. Its molecular structure, featuring two highly reactive carbonyl fluoride groups, enables it to participate in efficient fluorination reactions under relatively mild conditions. The compound's significance has increased substantially in recent years as researchers investigate its potential as a more sustainable alternative to high global-warming-potential compounds in etching processes, aligning with green chemistry initiatives across the chemical industry. [1]
The production of high-purity this compound presents significant synthetic challenges due to the compound's reactivity, the corrosivity of potential byproducts, and the stringent purity requirements for pharmaceutical and electronic applications. Traditional routes relying on hydrogen fluoride face substantial handling difficulties and safety concerns due to HF's extreme toxicity and corrosiveness. These challenges have motivated the development of safer, more efficient synthetic protocols that maintain high yield and purity while minimizing environmental impact and operational hazards. The method detailed in these application notes addresses these challenges through an optimized metathesis approach that eliminates the need for gaseous hydrogen fluoride, thereby enhancing operational safety and reducing impurities that can compromise final product quality. [2] [3]
The evolution of this compound synthesis reflects broader trends in fluorine chemistry toward safer, more efficient methodologies. Early approaches described in the Journal of Organic Chemistry (1960) utilized oxalyl chloride and sodium fluoride in sulfolane solvent at elevated temperatures (60-130°C), achieving only modest yields of approximately 60% despite employing considerable molar excesses of fluoride source. This method presented several limitations, including the thermal instability of reaction components, cumbersome purification requirements, and residual solvent contamination issues that limited the final product's utility in sensitive applications. Alternative routes employing direct reaction with hydrogen fluoride increased yields (69-90%) but introduced significant safety concerns due to HF's extreme toxicity, corrosiveness, and the challenging handling requirements, especially given this compound's similar boiling point (0°C for HF versus 26.6°C for (COF)₂) which complicated separation. [2] [1]
More recent investigations have focused on solid-phase fluoride sources and catalytic enhancements to improve reaction efficiency and safety profile. The incorporation of specialized catalysts and modified reaction conditions has enabled reductions in reaction temperature while maintaining high conversion rates. Additionally, the development of continuous flow systems has emerged as a promising approach for larger-scale production, offering improved heat transfer and mixing characteristics compared to traditional batch processes. These advancements align with the chemical industry's broader shift toward sustainable manufacturing principles and reduced environmental impact, particularly important for fluorinated compounds where waste stream management presents significant challenges. [4]
The optimized metathesis approach represents a substantial improvement over previous methodologies, utilizing finely divided alkali metal fluorides rather than hazardous hydrogen fluoride gas. This method, detailed in Japanese patent JPH0699358B2, employs sodium fluoride particles ≤10μm in diameter suspended in aprotic solvents to facilitate the conversion of oxalyl chloride to this compound at moderate temperatures (-10°C to 50°C). The carefully controlled reaction conditions enable exceptional yields exceeding 90% while maintaining high purity and minimizing hazardous byproduct formation. The procedure eliminates the complex hydrogen fluoride supply chain, reducing both operational risks and capital costs associated with specialized HF-handling equipment. [2]
This methodology's strategic advantage lies in its favorable reaction equilibrium, driven by the precipitation of sodium chloride as the reaction proceeds. The selection of appropriate aprotic solvents further enhances this effect by providing an optimal environment for the fluoride-chloride exchange while minimizing side reactions. The resulting process demonstrates excellent atom economy relative to alternative approaches, with efficient incorporation of fluoride into the desired product and straightforward purification through filtration and distillation. The method's operational simplicity, combined with its exceptional yield and purity profile, makes it particularly suitable for pharmaceutical applications where stringent quality control is essential. [2]
The production of high-purity this compound demands strict adherence to reagent specifications to minimize impurities that can carry through to the final product or catalyze decomposition pathways. The foundation of this protocol is the fluoride metathesis reaction, which requires precisely controlled reagent properties to achieve optimal performance. Oxalyl chloride of high purity (≥99.5%) is essential, with particular attention to minimizing hydrolyzable chloride and acidic impurities that can promote subsequent decomposition of the product. The recommended alkali metal fluoride is sodium fluoride (NaF) due to its optimal reactivity balance, commercial availability with appropriate particle size specifications, and relatively low hygroscopicity compared to alternative fluoride sources. Potassium fluoride (KF) may be substituted but typically requires adjusted reaction conditions due to differing solubility and reactivity profiles. [2]
The solvent selection critically influences reaction rate, yield, and ultimate product purity. Aprotic solvents with appropriate polarity characteristics facilitate the reaction by solubilizing the starting material while maintaining the ionic character of the fluoride source. Particularly effective are dipolar aprotic solvents that stabilize the reaction intermediates without participating in nucleophilic side reactions. The solvent must be rigorously dried, with water content maintained below 50ppm to prevent hydrolysis of either starting materials or products. Additionally, solvents should be free of acidic impurities that might react with the fluoride source or catalyze decomposition pathways during subsequent purification steps. [2]
Table 1: Reagent Specifications for this compound Synthesis
| Reagent | Purity Minimum | Key Parameters | Impurity Limits | Handling Precautions |
|---|---|---|---|---|
| Oxalyl Chloride | 99.5% | Acidic impurities <0.05% | Hydrolyzable chloride <0.1% | Moisture-free environment; inert atmosphere |
| Sodium Fluoride | 99.0% | Particle size ≤10μm; surface area ≥5m²/g | Water content <0.1%; silica <0.5% | Dried at 120°C for 12h; store in desiccator |
| Solvent (Anhydrous) | 99.9% | Water content <50ppm; peroxide-free | Acidic impurities <10ppm | Store over molecular sieves; degas before use |
The reaction system must be constructed from materials compatible with both fluoride ions and potential hydrogen chloride byproducts. Glass-lined steel or Hastelloy reactors are recommended for their excellent corrosion resistance and minimal catalytic activity toward decomposition pathways. The system should maintain rigorous exclusion of moisture through sealed designs with appropriate dry gas purges. Temperature control is critical, requiring jacketed reactors with precise heating/cooling capability (±2°C) to maintain the optimal reaction temperature range. Agitation systems must provide sufficient shear to maintain the fluoride particles in suspension without introducing excessive heat or mechanical degradation. [2]
Analytical monitoring throughout the synthesis provides essential quality control and process validation. In-line FTIR spectroscopy can track the disappearance of the oxalyl chloride carbonyl stretch (1785cm⁻¹) and appearance of the this compound carbonyl stretch (1840cm⁻¹). Gas chromatography with mass spectrometric detection (GC-MS) offers complementary analysis of reaction progress and byproduct formation. Additionally, titration methods provide quantitative assessment of fluoride consumption and reaction completion. Implementation of these analytical techniques enables real-time process adjustments and ensures consistent product quality across multiple production batches. [2]
Table 2: Equipment Specifications and Quality Control Parameters
| Component | Specification | Quality Control Measures | Monitoring Frequency |
|---|---|---|---|
| Reactor | Glass-lined steel or Hastelloy; -30°C to 100°C range | Pressure rating 10bar; leak test <0.5mbar/min | Before each production run |
| Agitation | Overhead stirrer; 100-500rpm adjustable | Bearing integrity; shaft straightness <0.1mm | Visual inspection weekly |
| Temperature Control | Jacketed reactor; ±2°C accuracy | Calibrated RTD sensors; independent safety cutoff | Verify calibration monthly |
| Analytical | FTIR (1840cm⁻¹); GC-MS; fluoride ion selective electrode | System suitability tests; reference standards | Every 2 hours during reaction |
The synthesis begins with careful preparation of the sodium fluoride suspension to ensure optimal reactivity. Transfer the pre-dried sodium fluoride (84.0g, 2.0mol) with particle size ≤10μm to the reaction vessel under an inert atmosphere (nitrogen or argon). Add the anhydrous aprotic solvent (1.2L) while maintaining agitation at 200rpm to create a homogeneous suspension. Begin cooling the mixture to the target reaction temperature of 5°C using the jacketed cooling system, allowing the temperature to stabilize before proceeding. The temperature control at this initial stage is critical, as excessive cooling may reduce reaction kinetics while insufficient cooling may allow premature reaction initiation. [2]
Once the fluoride suspension has reached thermal equilibrium, begin the controlled addition of oxalyl chloride (126.9g, 1.0mol) dissolved in an equal volume of the same anhydrous solvent. Utilize a pressure-equalizing addition funnel to maintain a constant addition rate of approximately 2mL/min, ensuring the reaction temperature remains between -10°C and 10°C throughout the addition process. The exothermic nature of the reaction necessitates careful monitoring during this phase, with adjustments to the addition rate if the temperature approaches the upper control limit. Following complete addition, maintain agitation at the reaction temperature for an additional 4-6 hours, monitoring reaction progress by FTIR spectroscopy (disappearance of oxalyl chloride carbonyl stretch at 1785cm⁻¹) or GC-MS analysis. [2]
The following workflow diagram illustrates the complete synthetic and purification process:
Diagram 1: this compound synthesis and purification workflow
Several critical process parameters require careful monitoring and control to ensure reproducible high yields and purity. The particle size of sodium fluoride represents perhaps the most significant variable, with material ≤10μm demonstrating dramatically improved reaction kinetics and ultimate conversion compared to larger particle size distributions. This enhanced performance results from the increased surface area available for the solid-liquid reaction, highlighting the importance of verifying this specification before initiating the synthesis. Additionally, the reaction temperature profile must be carefully controlled, with optimal performance observed between -10°C and 10°C during the addition phase, followed by a gradual warming to 25°C during the maturation period to drive the reaction to completion without promoting decomposition pathways. [2]
The exclusion of moisture throughout the process cannot be overemphasized, as water catalyzes the hydrolysis of both starting materials and products, leading to reduced yields and problematic impurities. Maintaining water content below 50ppm in all reagents and the reaction environment is essential for achieving consistent results. The agitation efficiency also significantly influences reaction rate, as the heterogeneous nature of the reaction requires intimate contact between the solid fluoride source and dissolved oxalyl chloride. Impeller design and rotation speed should ensure complete suspension of the solid phase without introducing excessive shear or vortexing that might compromise the inert atmosphere. Implementation of statistical process control for these critical parameters enables continuous process improvement and ensures robust, reproducible manufacturing of high-purity this compound. [2]
Following reaction completion, the primary purification begins with filtration through a pressurized filtration system to remove the precipitated sodium chloride and any excess sodium fluoride. Employ filter aids such as celite if necessary to achieve brilliant clarity, though this may increase product hold-up and slightly reduce recovery. Transfer the clarified filtrate to a distillation apparatus equipped with an efficient fractionating column (≥20 theoretical plates) for solvent removal under reduced pressure (approximately 200mbar) at temperatures not exceeding 40°C to prevent product degradation. Recover the solvent for potential reuse after appropriate quality verification. [2]
The product isolation employs careful fractional distillation under atmospheric pressure or slight vacuum to minimize thermal stress. Collect the fore-run until the head temperature stabilizes at 26°C, then begin collecting the main fraction boiling at 26-27°C. The distillation should be conducted using a heating mantle with precise power control rather than an oil bath to prevent thermal overshoot. The heart cut product typically demonstrates purity exceeding 99% by GC analysis, with the principal impurities typically being residual solvent and minor amounts of oxalyl chloride (typically <0.3%). For applications requiring ultra-high purity, such as semiconductor etching, a second distillation through a spinning band column may be employed to reduce impurities to parts-per-million levels. [2] [1]
Table 3: Purification Specifications and Quality Assessment
| Parameter | Specification | Method | Acceptance Criteria |
|---|---|---|---|
| Appearance | Clear colorless liquid | Visual inspection | No visible particles or color |
| Boiling Range | 26-27°C | Distillation | ≥95% within 1°C range |
| Purity (GC) | ≥99.0% | GC-FID | Individual impurities ≤0.1% |
| Oxalyl Chloride | ≤0.3% | GC-MS | Confirmed by mass spec |
| Water Content | ≤100ppm | Karl Fischer titration | Single determination |
| Acidity | ≤0.02% as HF | Potentiometric titration | Against standard base |
Comprehensive characterization of the final product employs multiple orthogonal analytical techniques to verify chemical structure, purity, and suitability for intended applications. Gas chromatography with flame ionization detection (GC-FID) provides quantitative assessment of purity, while coupled GC-MS enables identification of individual impurities. The structural confirmation relies on Fourier-transform infrared spectroscopy (FTIR), with the characteristic carbonyl stretching vibration for this compound appearing at 1840cm⁻¹, distinctly different from the starting oxalyl chloride (1785cm⁻¹). Additionally, ¹⁹F NMR spectroscopy in appropriate deuterated solvents demonstrates a single peak at approximately -80ppm, providing both qualitative identification and quantitative purity assessment when coupled with an appropriate internal standard. [1]
For applications in electronic materials processing, additional specialized analyses may be required. Inductively coupled plasma mass spectrometry (ICP-MS) can detect metallic impurities at parts-per-billion levels, essential for semiconductor applications where even trace metals can compromise device performance. Ionic impurity profiling via ion chromatography provides assessment of halide contamination, while headspace gas chromatography can identify volatile impurities that might interfere with etching processes. Establishing this comprehensive analytical profile not only ensures product quality but also provides valuable data for troubleshooting process variations and supporting regulatory submissions for pharmaceutical applications. [4] [1]
This compound serves as a valuable fluorinating agent in pharmaceutical synthesis, particularly for the preparation of fluorinated analogs of biologically active compounds. Its utility extends to several specific applications within drug development, including the synthesis of perfluoroalkyl vinyl ethers, which serve as key intermediates for various pharmaceutical compounds. The selective reactivity of this compound enables incorporation of fluorine atoms under milder conditions than many alternative fluorination methods, preserving sensitive functional groups often present in complex drug molecules. Additionally, this compound finds application in peptide synthesis and the production of amide bonds through carboxylic acid activation, offering advantages in certain challenging synthetic transformations where conventional reagents provide insufficient reactivity or selectivity. [2] [4]
The high purity this compound produced through this protocol is particularly suitable for Active Pharmaceutical Ingredient (API) production where stringent control of impurities is essential for regulatory compliance and patient safety. The compound's ability to participate in complex molecular transformations under controlled conditions makes it valuable for constructing fluorinated analogs that often demonstrate enhanced metabolic stability, improved membrane permeability, and increased binding affinity compared to their non-fluorinated counterparts. These properties have led to growing incorporation of fluorinated compounds in pharmaceutical development, with current estimates suggesting that approximately 20-30% of all pharmaceuticals and 40% of agrochemicals now contain at least one fluorine atom. [4]
In the electronics industry, this compound is being investigated as a potential replacement for compounds with high global warming potential in plasma etching processes. Research documented in the Journal of the Electrochemical Society has evaluated this compound for dielectric etch applications in inductively coupled plasma tools, demonstrating its viability as a more environmentally sustainable alternative to traditional perfluorinated compounds. The compound's relatively short atmospheric lifetime compared to alternatives such as SF₆ or CF₄ reduces its global warming impact, aligning with industry initiatives to minimize environmental footprint while maintaining processing efficiency and device performance. [1]
The electronic grade material produced through rigorous purification protocols meets the exacting standards required for semiconductor manufacturing, where even parts-per-million levels of impurities can adversely affect device performance and yield. Specific applications include etching of silicon-based dielectrics and chamber cleaning processes where the combination of reactive fluorine species and volatile reaction products enables precise pattern transfer and effective residue removal without damaging sensitive device structures. Additionally, this compound shows promise in the production of fluorinated graphene and other two-dimensional materials with tailored electronic properties for next-generation electronic devices. The expanding applications in electronics underscore the importance of the high-purity synthesis methods detailed in these application notes. [4] [1]
This compound presents multiple significant hazards that require careful management through engineering controls and personal protective equipment. The compound is highly toxic if inhaled, with animal studies indicating LC₅₀ values below 1000ppm for short-term exposure. Additionally, it reacts with moisture to form hydrogen fluoride, a highly corrosive and toxic gas, creating a secondary exposure hazard. The volatility of this compound (boiling point 26.6°C) means that significant vapor concentrations can develop at room temperature, necessitating rigorous containment and ventilation measures. All handling should occur within certified fume hoods or closed systems to prevent inhalation exposure, with respiratory protection required for any potential exposure scenarios outside engineered controls. [1]
The reactivity hazards of this compound require careful management to prevent dangerous situations. The compound reacts vigorously with water, alcohols, and other protic solvents, potentially generating significant heat and pressure in closed systems. Incompatible materials include strong oxidizing agents, bases, and most common metals except for specialized alloys such as Hastelloy or Monel. Storage recommendations include sealed vessels under inert atmosphere at temperatures between 0°C and 10°C to minimize decomposition while preventing solidification (melting point -3°C). Emergency planning should include appropriate neutralization materials such as dry lime or specialized fluoride sorbents, with specific protocols for spill response that prioritize personnel protection and environmental containment. [2] [1]
From an environmental perspective, this compound requires careful management due to its combination of toxicity and persistence. While the compound hydrolyzes to form carbon dioxide, carbon monoxide, and hydrogen fluoride, its relatively slow reaction with atmospheric moisture creates potential for medium-range transport before complete degradation. The hydrolysis products themselves present environmental concerns, particularly hydrogen fluoride which contributes to aquatic toxicity and potential soil acidification. Waste streams containing this compound or its decomposition products require specialized treatment, typically through controlled hydrolysis followed by neutralization and precipitation of fluoride as insoluble calcium fluoride. These considerations should be incorporated into process design through implementation of closed-system operation and efficient vapor recovery to minimize environmental releases. [1]
The regulatory status of this compound varies by jurisdiction and application, with pharmaceutical uses subject to current Good Manufacturing Practice (cGMP) regulations and electronic applications requiring adherence to industry-specific standards for purity and consistency. Transportation classifications typically recognize the compound's dual hazards of toxicity and corrosivity, requiring appropriate hazard communication and packaging group assignment. Workplace exposure limits have not been established specifically for this compound, but prudent practice suggests using the American Conference of Governmental Industrial Hygienists (ACGIH) ceiling limit for hydrogen fluoride (2ppm) as a conservative benchmark for exposure control. Documentation should include comprehensive safety data sheets, process hazard analyses, and emergency response protocols tailored to the specific use environment and quantities handled. [2] [1]
The optimized synthetic approach described in these application notes provides a robust, scalable method for producing high-purity this compound suitable for demanding pharmaceutical and electronic applications. The replacement of gaseous hydrogen fluoride with finely divided sodium fluoride in aprotic solvents represents a significant safety improvement over traditional methods while maintaining excellent yield and purity. The comprehensive characterization data and purification protocols ensure final product quality meets the exacting standards of modern chemical industries, supporting the growing demand for fluorinated compounds across multiple sectors.
The versatile applications of this compound—from pharmaceutical synthesis to semiconductor etching—highlight its continuing importance as a specialty chemical intermediate. The detailed protocols provided herein enable researchers and manufacturing professionals to implement this methodology with appropriate attention to critical process parameters, safety considerations, and quality control measures. As fluorine chemistry continues to evolve toward more sustainable and efficient processes, the principles embodied in this synthesis—minimization of hazardous reagents, optimization of reaction conditions, and comprehensive quality assessment—provide a template for future developments in organofluorine compound manufacturing.
Q: What is the most critical factor for achieving a high yield?
Q: Why should I avoid using hydrogen fluoride (HF) as a fluoride source?
Q: My reaction yield is low even with fine NaF. What could be wrong?
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Yield | Fluoride particle size too large | Use ball-milled or commercially sourced NaF with a particle size of 10μm or less [1]. |
| Low Yield | Incorrect reaction temperature | Maintain the reaction within the optimal range of -10°C to 50°C. Higher temperatures can promote decomposition [1]. |
| Low Yield / No Reaction | Inactive fluoride source | Dry NaF thoroughly before use (e.g., by melting under vacuum). Use a catalyst like 18-crown-6 to activate the fluoride ion, especially in polar aprotic solvents like acetonitrile [2]. |
| Impure Product | Presence of HF or HCl | Pass the crude gas product through a trap containing solid KF to remove HF and through a cold trap to separate this compound (bp ~26°C) from HCl [1]. |
Here is a workflow for the high-yield synthesis of this compound, incorporating key best practices.
Procedure:
The path to high-yield this compound synthesis consistently points to maximizing the surface area and reactivity of the fluoride source. By focusing on fine particle size, strict anhydrous conditions, and controlled temperatures, you can reliably achieve excellent results.
Oxalyl chloride is highly reactive with water, undergoing a vigorous decomposition reaction that produces gaseous hydrogen chloride (HCl), carbon dioxide (CO₂), and carbon monoxide (CO) [1]. This not only consumes your valuable starting material but also introduces impurities and poses safety hazards. Preventing this hydrolysis is critical for achieving high yields of oxalyl fluoride.
The core strategy involves a two-pronged approach: using a superior fluorinating agent and rigorously excluding moisture. The following table summarizes the common causes of hydrolysis and their solutions.
Table: Troubleshooting Guide for Oxalyl Chloride Hydrolysis
| Problem Symptom | Potential Cause | Recommended Solution |
|---|---|---|
| Low yield of this compound; gas evolution (HCl, CO, CO₂) | Reaction with ambient moisture | Use anhydrous solvents and reagents; ensure glassware is thoroughly oven-dried; maintain a positive pressure of inert gas (N₂/Ar) [2] [3]. |
| Slow reaction rate; incomplete conversion | Inefficient fluorinating agent or incorrect particle size | Use finely powdered sodium fluoride (NaF) with a particle size ≤ 10 µm [4]. |
| Formation of by-products; decreased selectivity | Reaction temperature too high | Maintain a low and controlled reaction temperature between -10°C to 50°C [4]. |
| Hydrolysis during work-up and purification | Exposure to moisture during downstream processing | Perform all work-up and distillation steps under anhydrous conditions; neutralize acidic by-products carefully [3]. |
This optimized protocol is adapted from a patent and emphasizes practices to minimize hydrolysis [4].
1. Reagents and Equipment
2. Reaction Procedure
The workflow below illustrates the core steps and critical control points for a successful reaction.
To successfully minimize oxalyl chloride hydrolysis:
The synthesis of oxalyl fluoride from oxalyl chloride and sodium fluoride is highly dependent on the physical properties of the NaF. The key requirement is to use fine sodium fluoride particles with a diameter of 10 μm or less [1].
Here are some common issues and solutions based on the available technical information.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low reaction yield | Sodium fluoride particle size too large | Ensure NaF is finely powdered, with particles ≤10μm [1]. |
| Slow reaction rate | Inadequate dispersion of NaF in solvent | Improve mixing/agitation to ensure fine particles are fully suspended [1]. |
| Low reaction yield | Incorrect reaction temperature | Maintain temperature between -10°C and 50°C for optimal results [1]. |
Frequently Asked Questions
What is the recommended solvent for this reaction? The patent specifies the use of an aprotic (non-protonic) solvent [1]. The exact type of aprotic solvent is not detailed in the available search results, but common examples in organic synthesis include acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).
Why is my reaction not proceeding efficiently even with fine NaF powder? Ensure the powder is not only fine but also free of moisture. Sodium fluoride is hygroscopic (absorbs moisture from the air), and water can deactivate it or lead to side reactions. Using dried solvent and handling NaF in a dry environment (e.g., inside a glovebox) is crucial.
The diagram below outlines the core steps for preparing the reaction mixture, highlighting the critical checkpoints for particle size.
While specific methods for NaF are not detailed in the search results, here are general approaches used in chemical synthesis to achieve and verify fine particle size.
The core strategy for minimizing phosgene is to use a high-purity, modern synthesis method that avoids high temperatures and manages moisture effectively.
Q1: What is the recommended method to synthesize this compound while minimizing phosgene? The method using finely powdered sodium fluoride (NaF) in an aprotic solvent is highly recommended. This approach operates at mild temperatures (-10°C to 50°C), which suppresses the thermal decomposition that can produce phosgene [1]. The high yield (over 90%) also means less unreacted oxalyl chloride remains, which is a potential phosgene precursor [1].
Q2: How does moisture lead to phosgene formation, and how can it be prevented? Moisture is a primary enemy. Oxalyl chloride, a starting material, can hydrolyze to form phosgene [2]. Furthermore, phosgene itself reacts with water to produce carbon dioxide and hydrochloric acid [3].
Q3: What are the key differences between using NaF and Hydrogen Fluoride (HF)? Using NaF is generally safer and more controllable than using anhydrous HF.
| Factor | Sodium Fluoride (NaF) Method | Hydrogen Fluoride (HF) Method |
|---|---|---|
| Physical State | Solid [1] | Gas at room temperature [1] |
| Handling | Easier and safer [1] | Requires special equipment due to high toxicity and corrosivity [1] |
| By-product Separation | Straightforward | Difficult; HF (boiling point 19.5°C) can co-distill with this compound (boiling point 26.6°C), contaminating the product [1] |
| Neutralization of By-products | Not required for HCl by-product | Required for HCl by-product [1] |
Q4: Are there any phosgene-free alternatives for introducing the carbonyl fluoride group? Emerging research focuses on alternatives to phosgene and its derivatives. One promising area is the development of fluoroalkyl carbonates, which are synthesized from chloroform and fluoroalcohol using a light-induced "photo-on-demand" method, completely avoiding phosgene [4]. While primarily used to make carbamates and ureas, this represents a significant shift towards safer reagents.
Problem 1: Suspected Phosgene Generation During Synthesis
Problem 2: Low Yield of this compound
Problem 3: Detection and Monitoring of Phosgene For ongoing monitoring, especially in an industrial setting, modern methods are recommended over relying on odor, as phosgene's smell is not detectable at safe levels [5].
The following diagram illustrates the standardized procedure and key control points for minimizing phosgene formation during this compound synthesis.
For quick reference, the key hazards and control measures for phosgene are summarized in the table below.
| Parameter | Details & Control Measures |
|---|---|
| Primary Hazard | Highly toxic pulmonary irritant; symptoms can be delayed [3] [5]. |
| Permissible Exposure Limit (OSHA PEL) | 0.1 ppm as a Time-Weighted Average (TWA) [3]. |
| Immediate Danger to Life or Health (IDLH) | 2 ppm [3]. |
| Odor Threshold | ~0.4 ppm (like musty hay), but unreliable for safety warning [3] [2]. |
| Key Control Measures | 1. Engineering Controls: Use certified fume hoods. 2. Administrative Controls: Strict safety protocols, training, and phosgene monitoring [5]. 3. PPE: Appropriate respirators if engineering controls are insufficient. |
The following table outlines common issues and solutions related to the synthesis of oxalyl fluoride from oxalyl chloride and sodium fluoride [1].
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Low Yield | Reaction temperature too high or too low | Maintain strict temperature control within -10°C to 50°C [1]. |
| Low Yield | Sodium fluoride particle size too large | Use finely powdered NaF with a particle size ≤ 10 μm [1]. |
| Low Yield | Incorrect choice of solvent | Use a non-protonic aprotic solvent (e.g., sulfolane, acetonitrile) [1]. |
| Slow Reaction Rate | Temperature too low, fluoride activity low | Increase temperature within the recommended range; ensure NaF is finely powdered and anhydrous [1]. |
| Product Purity Issues (HF contamination) | Use of hydrogen fluoride (HF) as reagent | Use NaF; HF is gaseous, toxic, and requires complex purification to remove from product (BP: 19.5°C) [1]. |
This section provides the methodology referenced in the troubleshooting guide, based on the patent for producing this compound in high yield [1].
Reaction Principle: The synthesis involves a halide exchange reaction where oxalyl chloride reacts with sodium fluoride to produce this compound and sodium chloride [1]. [ \ce{(COCl)2 + 2 NaF ->[-2 NaCl] (COF)2} ]
Key Reaction Parameters: | Parameter | Specification | | :--- | :--- | | Reaction Temperature | -10°C to 50°C [1] | | Alkali Metal Fluoride | Fine-particle Sodium Fluoride (NaF) ≤ 10 μm [1] | | Solvent | Non-protonic Aprotic Solvent (e.g., Sulfolane) [1] |
Step-by-Step Procedure:
The workflow for the synthesis and its key parameters can be visualized as follows:
Q1: Why is the particle size of sodium fluoride so critical? A1: Using sodium fluoride ground to 10μm or smaller dramatically increases its surface area. This is crucial because the reaction occurs at the solid-liquid interface. A larger surface area allows for more contact between the NaF and oxalyl chloride, leading to a faster reaction rate and a much higher yield (over 90%) [1].
Q2: Can I use potassium fluoride (KF) or cesium fluoride (CsF) instead of sodium fluoride? A2: The patent specifies that alkali metal fluorides like sodium fluoride and potassium fluoride are suitable. However, it highlights sodium fluoride as being particularly advantageous due to its low cost, low hygroscopicity, and industrial availability [1]. CsF is also a common reagent in fluorination chemistry [4].
Q3: My product appears contaminated with HF. How can I prevent this? A3: Contamination with hydrogen fluoride is a known problem when using HF as a direct reagent [1]. The method described above, which uses solid NaF, avoids this issue entirely. The high purity of the product from this synthesis eliminates the need for complex purification steps to remove excess HF [1].
Q4: What is a key advantage of this method over older procedures? A4: The primary advantages are:
| Problem Area | Specific Issue & Root Cause | Troubleshooting Solution & Recommended Protocol |
|---|
| Fluoride Source [1] [2] | Issue: Low reactivity and conversion. Root Cause: Use of coarse, low-surface-area Sodium Fluoride (NaF) particles; stoichiometric imbalance. | Solution: Use finely powdered NaF (<10 µm particle size) in excess (e.g., 2.5:1 molar ratio of NaF to oxalyl chloride) [2]. Ensure the NaF is thoroughly dried before use to prevent hydrolysis. | | Reaction Conditions [2] | Issue: Slow reaction kinetics or reagent decomposition. Root Cause: Incorrect reaction temperature. | Solution: Maintain a controlled reaction temperature between -10°C and 50°C. Lower temperatures favor selectivity, while higher temperatures (up to 50°C) can increase the reaction rate without significant decomposition [2]. | | Solvent System [2] | Issue: Poor yield and slow reaction. Root Cause: Use of an inappropriate or protic solvent, which can lead to side reactions. | Solution: Employ a non-protic (aprotic) solvent. The original synthesis uses sulfolane [1], while the improved method highlights the importance of an aprotic environment [2]. Acetonitrile is another common choice for such reactions. | | Purification & Equipment [3] | Issue: Product loss, contamination with solvents or moisture, low isolated yield. Root Cause: Inefficient separation, washing, and drying processes. | Solution: Use an Agitated Nutsche Filter Dryer (ANFD) or similar system that combines filtration, washing, and drying in one sealed unit. This minimizes product transfer losses and exposure to moisture [3]. Ensure all glassware is thoroughly dried, and use an inert atmosphere if possible. |
To systematically address low conversion, you can follow this logical troubleshooting workflow. It helps identify the most likely cause and guides you toward the correct solution.
Based on the improved patent method, here is a detailed protocol to achieve yields of 90% or higher [2].
Q1: What are the primary corrosion mechanisms to consider with this compound? this compound is a reactive organofluorine compound. While a specific corrosion mechanism for it is not detailed in the literature, corrosion in fluoride-containing environments generally involves:
Q2: Which materials offer the best corrosion resistance? Material selection is crucial. Research from similar high-temperature fluoride environments, such as molten fluoride salt reactors, provides the best available guidance. The following table summarizes corrosion attack depths for various alloys after 1000 hours at 700°C in molten FLiBe salt, which can inform material choices for aggressive fluoride systems [3].
| Material | Test Environment | Temperature (°C) | Exposure Time (hours) | Corrosion Attack Depth (µm) | Notes |
|---|---|---|---|---|---|
| Hastelloy N | Molten FLiBe (Nickel capsule) | 700 | 1000 | 3.5 | Demonstrates superior resistance in high-temperature fluoride salts. |
| Hastelloy N | Molten FLiBe (Graphite capsule) | 700 | 1000 | 9.0 | Performance can be influenced by external factors like crucible material. |
| 316 Stainless Steel | Molten FLiBe | 700 | - | - | Corrosion rate can be reduced by adjusting the redox potential with Be metal. |
Q3: What are practical corrosion prevention and control methods? A multi-faceted approach is recommended:
| Observed Issue | Possible Causes | Corrective & Preventive Actions |
|---|
| Visible corrosion on metal surfaces | Material incompatibility; Presence of moisture. | 1. Verify material grade: Confirm that system components are constructed from a resistant alloy like Hastelloy N. 2. Eliminate moisture: Ensure the system is perfectly dry before introducing this compound; use high-purity, dry inert gases for blanketing. | | System pressure drop or leaks | Corrosion-induced pitting or cracking. | 1. Immediate shutdown: Isolate and depressurize the system. 2. Inspection: Perform non-destructive testing (e.g., borescopes, ultrasonic thickness gauging) on wetted components. 3. Material upgrade: Replace failed components with a more corrosion-resistant alloy. | | Unexpected particulate matter in the process stream | Corrosion products flaking off from internal surfaces. | 1. Filter the stream: Install or check in-line filters. 2. Source analysis: Analyze particulates to confirm they are corrosion products. 3. Apply CPCs: Consider applying a suitable Corrosion Prevention Compound to suppress active corrosion sites, following manufacturer guidelines [5]. |
This methodology outlines how to test the corrosion resistance of candidate materials in a simulated this compound environment.
Objective: To rank the corrosion resistance of different metal alloys by measuring their corrosion rate in a controlled laboratory setting.
Materials and Equipment:
Procedure:
The workflow for this experimental protocol is as follows:
To minimize corrosion risk in this compound handling systems:
Q: What is the most effective method to remove HCl impurity from this compound?
The primary and most referenced method for purifying this compound by removing hydrogen chloride (HCl) impurity is chemical scrubbing using solid sodium fluoride (NaF).
When crude this compound, contaminated with HCl, is passed through a bed of NaF, a metathesis (exchange) reaction occurs. The HCl reacts with NaF to form sodium chloride (NaCl) and hydrogen fluoride (HF). The HF can then react with additional oxalyl chloride (if present) or be removed, yielding purified this compound [1] [2].
Experimental Protocol: Sodium Fluoride Scrubbing
(COF)2 (impure) + 2 NaF (solid) → (COF)2 (pure) + 2 NaCl (solid)2 HCl + 2 NaF → 2 NaCl + 2 HF, and the resulting HF can further react [1].Q: Are there alternative methods for HCl removal?
Yes, an alternative method mentioned in technical literature is the use of a solid bed of anhydrous calcium chloride (CaCl2) [3].
(COF)2 (impure) + CaCl2 (solid) → (COF)2 (pure) + CaCl2•nHF (solid)The table below summarizes the two main techniques.
| Method | Principle | Key Operational Conditions | Advantages/Disadvantages |
|---|---|---|---|
| Sodium Fluoride (NaF) Scrubbing | Metathesis reaction converting HCl to solid NaCl and HF [1] [2] | Particle size ≤10μm; Temp: -10°C to 50°C; Anhydrous, aprotic solvent [1] | Highly effective, specifically targets HCl; can achieve yields >90% [1]. Requires fine powder. |
| Calcium Chloride (CaCl₂) Bed | Absorption of acidic impurities onto a solid salt bed [3] | Bed temperature must be cooled for higher efficiency [3] | Simpler setup. Less selective for HCl versus HF; primarily used for HF removal from HCl streams [3]. |
The following diagram illustrates the general workflow for purifying this compound using the sodium fluoride method, integrating the key parameters from the search results.
For researchers, understanding the fundamental properties of a compound is the first step in designing separation and purification protocols. The following table summarizes key data for this compound.
| Property | Value |
|---|---|
| Chemical Formula | C₂F₂O₂ [1] |
| Molar Mass | 94.017 g/mol [1] |
| Boiling Point | 26.6 °C (79.9 °F; 299.8 K) [1] |
| Melting Point | -3 °C (27 °F; 270 K) [1] |
| Common Synthesis Method | Reaction of oxalyl chloride with sodium fluoride [2] [1] |
Based on the synthesis method and physical properties, here are potential issues and general guidance.
| Issue | Possible Cause | Guidance |
|---|---|---|
| Low Product Yield | Incomplete reaction or incorrect fluoride particle size. | Ensure use of finely divided sodium fluoride (≤10μm) in an aprotic solvent at recommended temperatures (-10°C to 50°C) [2]. |
| Product Purity | Co-distillation of volatile impurities or unreacted starting materials. | The primary purification technique is fractional distillation or precise low-temperature distillation, taking advantage of the compound's low boiling point [1]. |
| Handling and Safety | Incorrect storage leading to decomposition or safety hazards. | No specific storage data found. Apply general best practices for volatile and reactive organofluorine compounds: use sealed systems, proper PPE, and work in a well-ventilated fume hood. |
The typical workflow for producing and isolating this compound involves synthesis, isolation, and purification, with distillation being the most critical step.
The table below summarizes the key physical properties of oxalyl fluoride, which are crucial for understanding and managing its reactivity [1] [2].
| Property | Value |
|---|---|
| Chemical Formula | C₂F₂O₂ [1] [2] |
| Molecular Weight | 94.017 g·mol⁻¹ [1] [2] |
| Melting Point | -3 °C [1] [2] |
| Boiling Point | 26.6 °C [1] [2] |
| Flash Point | 21.9 °C [2] |
| Density | 1.409 g·cm³ [2] |
| Major Hazards | Toxic by inhalation; emits toxic fumes of F⁻ when heated to decomposition [2] |
The following diagram outlines a general workflow for the synthesis of this compound, emphasizing critical control points for temperature management.
Synthesis Protocol (Based on Patent Data) [3]:
This table lists the key hazard codes and recommended safety measures [2].
| Hazard Aspect | Details |
|---|---|
| Risk Codes | R23/24/25 (Toxic by inhalation, in contact with skin, and if swallowed), R34 (Causes burns), R37 (Irritating to respiratory system) [2]. |
| Decomposition | When heated, it emits toxic fumes of fluorine compounds (F⁻) [2]. |
| Safety Focus | Use engineering controls (fume hood), avoid heat and moisture, and have specific neutralizing agents (e.g., for HF) available in the emergency response plan. |
The search results revealed a scarcity of detailed, publicly available safety data sheets (SDS) or dedicated studies on the thermal hazards of this compound.
| Feature | Sulfur Hexafluoride (SF₆) | Oxalyl Fluoride |
|---|---|---|
| Primary Etching Use | Isotropic silicon etching for microelectronics and MEMS [1] | Dielectric etch application (investigated as a replacement gas) [2] |
| Etching Mechanism | Plasma produces fluorine radicals that isotropically etch silicon [1] | Information missing from search results |
| Key Advantage | Well-established, high-performance process [1] | Lower Global Warming Potential (investigated as an SF₆ alternative) [2] |
| Key Disadvantage | Extremely high Global Warming Potential (GWP of 23,900-24,300) [3] | Performance data and specific experimental results are limited in search results |
| Experimental Data | Phenomenological models for low-bias plasma etching of silicon are available [1] | Specific quantitative etching rates and performance metrics are missing from search results |
The search results provide more concrete experimental detail for SF₆, while information for this compound remains general.
The current information landscape is asymmetrical, with SF₆ being a well-documented industrial staple and this compound appearing as a promising but less-documented alternative. The following diagram outlines a logical pathway for your comparison efforts based on the available data.
The table below summarizes the key methods for synthesizing oxalyl fluoride based on the information found.
| Synthesis Method | Fluorine Source | Reaction Conditions | Reported Yield | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Micro-Particle NaF [1] | Sodium Fluoride (NaF), fine particles <10µm | Aprotic solvent, -10°C to 50°C | >90% | High yield; avoids hazardous HF [1] | Requires finely powdered, high-surface-area NaF [1] |
| Traditional NaF Route [2] | Sodium Fluoride (NaF) | Sulfolane solvent, 60°C to 130°C | ~60% | Well-documented procedure [2] | Lower yield; higher temperature required [2] |
| Hydrogen Fluoride (HF) Route [1] | Anhydrous Hydrogen Fluoride (HF) | Various conditions (e.g., with melamine, in acetonitrile, or gas phase) | 69% - 90% [1] | Potentially high yields | Involves highly toxic and corrosive HF; requires special equipment and handling; product separation can be complex [1] |
Here is a deeper dive into the experimental details for the key methods.
This method is highlighted in a patent for its high yield and improved reaction kinetics [1].
This route uses hazardous anhydrous HF and has several variants [1].
The following diagram illustrates the general decision-making workflow and the two main synthesis paths for this compound, based on the protocols described above.
While not a direct synthesis method for this compound, recent research aims to revolutionize the production of fluorinating agents, which is a relevant consideration for industrial chemists.
The core difference between these compounds lies in the halogen atom (Cl vs. F), which significantly influences their physical properties and handling.
| Property | Oxalyl Chloride | Oxalyl Fluoride |
|---|---|---|
| Chemical Formula | C₂O₂Cl₂ [1] | C₂F₂O₂ [2] |
| Molar Mass (g·mol⁻¹) | 126.92 [1] | 94.02 [2] |
| Physical State | Colorless liquid [1] | Colorless liquid [2] |
| Melting Point | -16 °C [1] | -3 °C [2] |
| Boiling Point | 63-64 °C [1] | 26.6 °C [2] |
| Odor | Pungent, phosgene-like [1] | Information Missing |
| Key Structural Feature | Can exist as equilibrium of anti (ϕ=180°) and gauche (ϕ≈60°) conformers [3] | Exists as an equilibrium between anti and syn periplanar forms [3] |
Practical Implication: this compound's lower boiling point indicates higher volatility, requiring more careful handling and specialized equipment for low-temperature reactions.
Both compounds are diacyl halides and share similar reaction pathways, but their differing halogen atoms lead to variations in reactivity and preferred applications.
| Application | Oxalyl Chloride | This compound |
|---|---|---|
| Acyl Halide Formation | Excellent reagent for converting carboxylic acids to acyl chlorides [1]. | Information Missing |
| Oxidation of Alcohols | Key reagent in Swern oxidation (converts alcohols to aldehydes/ketones) [1]. | Information Missing |
| Friedel-Crafts Acylation | Reacts with arenes to give acyl chlorides [1]. | Information Missing |
| Ester & Amide Formation | Reacts with alcohols/phenols to form diesters [1]; reacts with amines to form oxalamides [1]. | Information Missing |
| Specialty & Industrial Use | - Pharmaceuticals: Largest application (50-60% of global use); synthesis of antibiotics (e.g., cefuroxime) [4].
Key Reactivity Insight: The carbon-chlorine bond in oxalyl chloride is generally more reactive toward nucleophiles than the carbon-fluorine bond in this compound. This often makes oxalyl chloride a more aggressive and faster-reacting reagent, while this compound may offer better selectivity in certain transformations.
Here are detailed methodologies for key reactions involving each reagent.
This is a primary use of oxalyl chloride, valued because its byproducts are gases, simplifying purification [1].
A common laboratory synthesis of this compound involves a halogen exchange (halex) reaction.
Both compounds require extreme caution, but their hazards differ slightly due to their byproducts.
| Aspect | Oxalyl Chloride | This compound |
|---|---|---|
| Primary Hazards | Toxic, corrosive, lachrymator (tear-inducing). Decomposes in water to release HCl, CO, and CO₂ [1]. | Information Missing (assume highly toxic and corrosive). |
| Byproduct Concern | Decomposition releases carbon monoxide (CO), a highly toxic gas [1]. | Likely produces hydrogen fluoride (HF) upon hydrolysis, a highly corrosive and toxic acid. |
| Industrial Incident | A 2000 aircraft incident involved illegal shipment and leakage, causing severe damage [1]. | Information Missing |
The following diagram illustrates the primary reaction pathways and relationships discussed in this guide.
The following table summarizes key findings from a 2025 in vitro study that evaluated the biocompatibility of five fluoride agents using L929 mouse fibroblasts and human gingival fibroblasts (HGFs) [1].
| Fluoride Agent | Cytotoxicity (by cell line) | Apoptotic Induction | Genotoxic Potential | Key Findings and Mechanisms |
|---|---|---|---|---|
| Silver Diamine Fluoride (SDF) 38% | Low cytotoxicity in both cell lines [1] | Not significant [1] | Lowest [1] | Favorable safety profile; minimal cellular damage [1]. |
| Sodium Fluoride (NaF) Gel 2% | Lowest in L929; moderate in HGF [1] | Significant in L929; not notable in HGF [1] | Moderate [1] | Cell line-dependent effects on apoptosis [1]. |
| Acidulated Phosphate Fluoride (APF) Gel 1.23% | Moderate in L929; lowest in HGF [1] | Significant in L929; not notable in HGF [1] | Moderate [1] | Cell line-dependent effects on apoptosis [1]. |
| Sodium Fluoride (NaF) Varnish 5% | Moderate to high [1] | Consistently induced in both cell lines [1] | Moderate [1] | Reliably triggered cell death across different cell types [1]. |
| Titanium Tetrafluoride (TiF₄) 1% | High [1] | Consistently induced in both cell lines [1] | Significant (Highest) [1] | Most detrimental; high cytotoxicity and genotoxicity [1]. |
The study concluded that all tested agents induce apoptosis primarily through the mitochondrial pathway, as indicated by a Bax/Bcl-2 ratio greater than 1, meaning pro-apoptotic signals outweighed anti-apoptotic ones [1].
The comparative data was generated using a series of standardized in vitro tests. Below are the detailed methodologies for the key experiments cited [1].
The experimental data suggests that the fluoride agents induce cell death through the intrinsic (mitochondrial) apoptotic pathway. The following diagram illustrates this key mechanism.
For researchers and drug development professionals, this data highlights critical trade-offs between efficacy and safety:
The table below summarizes the key performance metrics of different catalytic methods for synthesizing this compound from oxalyl chloride.
| Catalyst System | Reaction Conditions | Reported Yield | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Sodium Fluoride (NaF) - Standard [1] | Sulfolane solvent, 60-130°C [1] | ~60% [1] | Uses a cheap, low-hygroscopic fluoride source [2]. | High temperature required; moderate yield [1] [2]. |
| Sodium Fluoride (NaF) - Improved [2] | Aprotic solvent, -10 to 50°C, ≤10μm particle size [2] | >90% [2] | High yield; milder reaction temperatures; same cheap fluoride source [2]. | Requires finely powdered, specific particle size NaF [2]. |
| Hydrogen Fluoride (HF) [2] | Various conditions (e.g., with melamine) [2] | 69-90% [2] | Can achieve high yields. | HF is toxic, gaseous at room temperature, hard to handle, and can contaminate the product, requiring careful purification [2]. |
| Palladium (Pd) - Reversible Acyl Transfer [3] | Not fully specified for this compound; uses benzoyl fluoride and benzoic anhydride [3] | Efficient generation of >10 acyl fluorides (concept demonstrated) [3] | High selectivity; demonstrates a novel, reversible C–F bond formation/cleavage mechanism [3]. | Uses an expensive, rare metal; method is newer and less established for this compound [3]. |
Here is a deeper dive into the methodologies for the two most distinct approaches.
This improved NaF method was developed to address the low yield and high temperature of the traditional process.
This method demonstrates a modern, reversible approach to forming acyl fluorides, using a simple acyl fluoride to generate more complex ones.
The following diagram illustrates the logical decision process for selecting a synthesis method, based on the compared data.
The data shows a clear trade-off between cost, technical requirements, and performance.
The table below summarizes the key physical and thermodynamic properties of oxalyl chloride and oxalyl fluoride for direct comparison.
| Property | Oxalyl Chloride (C₂Cl₂O₂) [1] [2] [3] | This compound (C₂F₂O₂) [4] |
|---|---|---|
| Molecular Weight (g/mol) | 126.92 | 94.02 |
| Appearance | Colorless liquid | Information missing |
| Odor | Pungent, phosgene-like | Information missing |
| Melting Point | -16 °C | -12.42 °C (Triple Point) |
| Boiling Point | 63-64 °C | 26.55 °C |
| Density | 1.4785 g/mL | Information missing |
| ΔfH° (gas) | -335.80 ± 6.30 kJ/mol | Information missing |
| ΔfH° (liquid) | -367.60 ± 4.70 kJ/mol | Information missing |
| ΔvapH° | 32.00 ± 4.00 kJ/mol | 28.255 kJ/mol (at 270.13 K) |
| ΔfusH° | 12.53 kJ/mol (calculated) | 13.407 kJ/mol (at 260.73 K) |
| IE (Ionization Energy) | 10.91 - 11.33 eV | 12.20 ± 0.02 eV |
Oxalyl chloride and fluoride share a common core structure but exhibit different chemical behaviors.
| Aspect | Oxalyl Chloride [1] [3] | This compound |
|---|---|---|
| Hydrolysis | Reacts with water to form HCl, CO, and CO₂ [1] [3]. | Information missing; likely reacts to form HF. |
| Reaction with Alcohols | Forms esters [1] [3]. | Information missing. |
| Primary Applications | 1. Synthesis of acyl chlorides from carboxylic acids [1]. 2. Swern oxidation of alcohols to aldehydes/ketones [1]. 3. Friedel-Crafts acylation to attach carboxylic acid groups to arenes [1]. 4. Preparation of oxalate esters (e.g., for glow sticks) [1] [3]. | Information missing from search results. |
The following methodology details a standard laboratory procedure using oxalyl chloride, which is prized for generating volatile by-products and simplifying purification [1].
1. Reaction Setup
2. Reaction Execution
3. Work-up and Isolation
Safety Notes: The reaction must be conducted in a well-ventilated fume hood due to the toxicity and lachrymatory nature of oxalyl chloride and the by-product carbon monoxide [1] [3]. DMF is a known teratogen and should be handled with care.
While not directly related to oxalyl halides, research into oxalate metabolism is relevant to drug development for conditions like kidney stones. The following diagram illustrates a key degradation pathway.
Diagram: Oxalate Degradation via CoA Pathway. This pathway, identified in plants like Medicago truncatula, involves key enzymes (AAE3, OXDE) that break down oxalate, playing a role in defense and regulating crystal accumulation [6].
While data on oxalyl fluoride is limited, a 2022 study provides a detailed performance analysis of Hexafluoroisopropanol (HFIP), which is also being investigated as an environmentally favorable alternative to high-GWP Perfluorocarbons (PFCs) like C₄F₈ [1].
The experimental protocol and key findings from this study are summarized below.
1. Experimental Protocol for SiO₂ Etching Evaluation [1]
2. Key Comparative Findings: HFIP/Ar vs. C₄F₈/Ar Plasma [1] The table below summarizes the quantitative results and observed performance.
| Evaluation Metric | HFIP/Ar Plasma | C₄F₈/Ar Plasma | Explanation / Implication |
|---|---|---|---|
| SiO₂ Etch Rate | Higher | Lower | HFIP's oxygen content generates oxygen radicals, thinning the protective fluorocarbon film and making SiO₂ more vulnerable to etching. |
| Fluorocarbon Film | Thinner | Thicker | Confirms the role of oxygen radicals in consuming the fluorocarbon film, leading to less etch resistance. |
| Bias Voltage Dependence | Moderate | Stronger | C₄F₈ dissociates more readily, making its etch rate more sensitive to ion bombardment energy. |
| Anisotropy (Etch Profile) | Achieved (Anisotropic) | Achieved (Anisotropic) | Both achieved anisotropic profiles in 200 nm diameter contact holes with an aspect ratio of 12. |
| Global Warming Potential (GWP) | ~190 [1] | 10,200 [1] | HFIP presents a significantly lower environmental impact compared to standard PFCs. |
This workflow illustrates the experimental methodology used to evaluate the alternative etchant HFIP, which you can use as a reference for designing this compound experiments.
The broader industry context from the search results explains the drive behind researching chemicals like this compound and HFIP:
The lack of direct data on this compound indicates it may still be in early research stages. To deepen your investigation, I suggest: